1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan
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Overview
Description
1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan is a complex organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two epoxy groups, which are highly reactive and make it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan typically involves the reaction of hexahydro-4,7-methanoindan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction of the epoxy groups can lead to the formation of alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Similar in structure but with a phenoxy group instead of the hexahydro-4,7-methanoindan moiety.
1,6-Hexanediol diglycidyl ether: Contains two epoxy groups but with a different backbone structure.
Uniqueness
1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan is unique due to its specific structure, which imparts distinct reactivity and properties. Its dual epoxy groups and rigid bicyclic framework make it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
3712-92-3 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
10-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)9(1)12-8(6)3-11-13(12)16-11/h6-13H,1-5H2 |
InChI Key |
NJBGVARMYOOVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2CC4C3O4)OCC5CO5 |
Origin of Product |
United States |
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